molecular formula C4H8BrClN4 B2669785 2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride CAS No. 2377031-09-7

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride

Cat. No. B2669785
CAS RN: 2377031-09-7
M. Wt: 227.49
InChI Key: RBGCDNZLFUVOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromotriazol-2-yl)ethanamine;hydrochloride is a chemical compound with the CAS Number: 2377031-09-7 . It has a molecular weight of 227.49 . The IUPAC name for this compound is 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7BrN4.ClH/c5-4-3-7-9(8-4)2-1-6;/h3H,1-2,6H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Metabolic Pathways and Chemical Synthesis

One study focuses on the metabolism of psychoactive compounds in rats, identifying metabolites and suggesting metabolic pathways, highlighting the compound's role in biochemical research (Kanamori et al., 2002). Another research outlines the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, showcasing its utility in radiolabeling for scientific studies (Bach & Bridges, 1982).

Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride was identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, demonstrating its application in water treatment systems (Walter & Cooke, 1997). Moreover, the study of Cu(II) complexes of tridentate ligands, including those related to ethanamine derivatives, revealed insights into DNA binding and nuclease activity, indicating potential for cytotoxic applications (Kumar et al., 2012).

Material Science and Organic Chemistry

Research into thiazole and thiadiazole derivatives for corrosion inhibition of iron demonstrates the compound's significance in materials science, emphasizing its effectiveness in protecting metals from corrosion (Kaya et al., 2016). Another study explores the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, contributing to the field of computational chemistry and reaction mechanism analysis (Erdogan & Erdoğan, 2019).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of chalcones bearing N-substituted ethanamine tail for antiamoebic activity reveal potential medical applications, particularly in developing treatments against Entamoeba histolytica (Zaidi et al., 2015). Additionally, the antimicrobial and antifungal activities of novel benzotriazole and benzofuran-based heterocycles highlight the compound's relevance in discovering new therapeutic agents (Dawood et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromotriazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4.ClH/c5-4-3-7-9(8-4)2-1-6;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGCDNZLFUVOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377031-09-7
Record name 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.